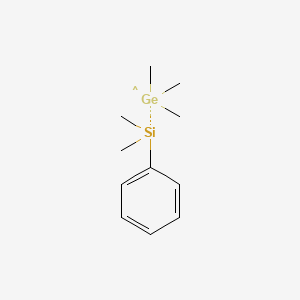
Silane, dimethyl-phenyl-(trimethylgermyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethyl-phenyl-(trimethylgermyl)- typically involves the reaction of dimethylphenylsilane with trimethylgermyl chloride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Silane, dimethyl-phenyl-(trimethylgermyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes and other reducing agents are used.
Substitution: Halogenated reagents and catalysts like palladium complexes are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce silanes with different substituents .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Silane, dimethyl-phenyl-(trimethylgermyl)- is used as a silylating agent in homocoupling reactions to produce well-defined polymers . It is also employed in the synthesis of enol ethers and other organic compounds .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique properties make it a potential candidate for research in these fields. Its ability to form stable bonds with both silicon and germanium could be explored for developing novel biomaterials and drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a silylating agent makes it valuable in the manufacture of polymers and other advanced materials .
Mecanismo De Acción
The mechanism by which Silane, dimethyl-phenyl-(trimethylgermyl)- exerts its effects involves the interaction of its silicon and germanium atoms with various molecular targets. The compound can act as a hydride donor, facilitating reduction reactions by transferring hydride ions to other molecules . This property is particularly useful in organic synthesis and catalysis .
Comparación Con Compuestos Similares
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with similar properties but lacking the germanium atom.
Dimethylphenylsilane (C8H12Si): Another related compound used in similar applications but without the trimethylgermyl group.
Uniqueness: Silane, dimethyl-phenyl-(trimethylgermyl)- is unique due to the presence of both silicon and germanium atoms, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .
Propiedades
Número CAS |
37865-47-7 |
|---|---|
Fórmula molecular |
C11H20GeSi |
Peso molecular |
252.99 g/mol |
InChI |
InChI=1S/C8H11Si.C3H9Ge/c1-9(2)8-6-4-3-5-7-8;1-4(2)3/h3-7H,1-2H3;1-3H3 |
Clave InChI |
BJQPINSHINPKHJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1=CC=CC=C1.C[Ge](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


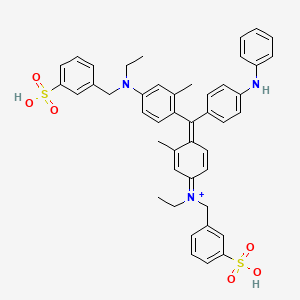
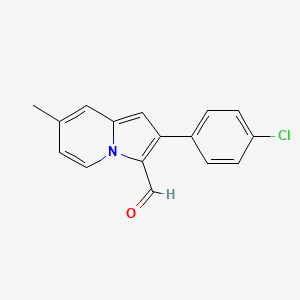
![1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-](/img/structure/B14150810.png)
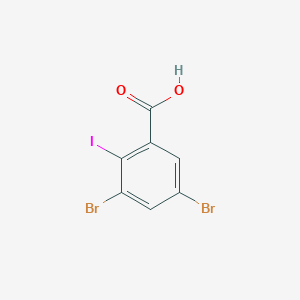
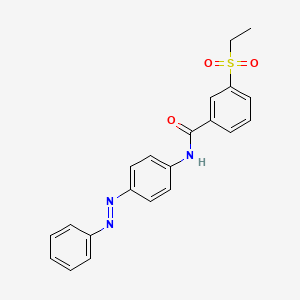

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
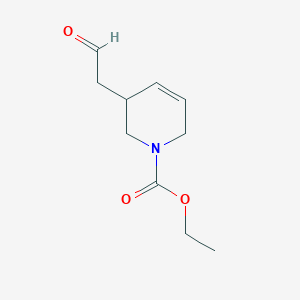
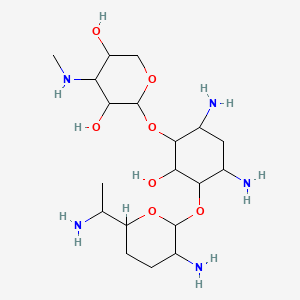
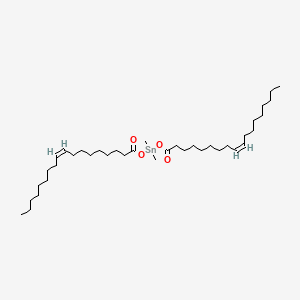
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)
![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

